molecular formula C22H32N8O3 B4293804 ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Cat. No.: B4293804
M. Wt: 456.5 g/mol
InChI Key: GDZRHHODNXDWNL-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(1-adamantyl)piperazin-1-yl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an adamantyl group, a piperazine ring, an oxadiazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the adamantyl-piperazine intermediate, which can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . The triazole and oxadiazole rings are then introduced through cycloaddition reactions and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the adamantyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

ethyl 5-[[4-(1-adamantyl)piperazin-1-yl]methyl]-1-(4-amino-1,2,5-oxadiazol-3-yl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N8O3/c1-2-32-21(31)18-17(30(27-24-18)20-19(23)25-33-26-20)13-28-3-5-29(6-4-28)22-10-14-7-15(11-22)9-16(8-14)12-22/h14-16H,2-13H2,1H3,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZRHHODNXDWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCN(CC3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 4
ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Reactant of Route 6
ETHYL 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]METHYL}-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

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